Cas no 1396793-51-3 (2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one)

2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one structure
1396793-51-3 structure
商品名:2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one
CAS番号:1396793-51-3
MF:C18H21N5O2
メガワット:339.391643285751
CID:6567302
PubChem ID:71788567

2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one
    • 1396793-51-3
    • VU0536173-1
    • F6199-0037
    • 2-(1,2-benzoxazol-3-yl)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone
    • 2-(1,2-benzoxazol-3-yl)-1-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
    • AKOS024537747
    • 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
    • インチ: 1S/C18H21N5O2/c24-18(13-16-15-3-1-2-4-17(15)25-20-16)23-11-9-21(10-12-23)7-8-22-6-5-19-14-22/h1-6,14H,7-13H2
    • InChIKey: MQMNBDAYCHKCLX-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C2C=CC=CC=2ON=1)N1CCN(CCN2C=NC=C2)CC1

計算された属性

  • せいみつぶんしりょう: 339.16952493g/mol
  • どういたいしつりょう: 339.16952493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6199-0037-1mg
2-(1,2-benzoxazol-3-yl)-1-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
1396793-51-3
1mg
$54.0 2023-09-09
Life Chemicals
F6199-0037-2μmol
2-(1,2-benzoxazol-3-yl)-1-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
1396793-51-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6199-0037-3mg
2-(1,2-benzoxazol-3-yl)-1-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
1396793-51-3
3mg
$63.0 2023-09-09
Life Chemicals
F6199-0037-2mg
2-(1,2-benzoxazol-3-yl)-1-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
1396793-51-3
2mg
$59.0 2023-09-09

2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one 関連文献

2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-oneに関する追加情報

Recent Advances in the Study of 2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one (CAS: 1396793-51-3)

The compound 2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one (CAS: 1396793-51-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features combining a benzoxazole and imidazole moiety, has been the subject of several studies aimed at exploring its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of this compound to enhance its bioactivity and pharmacokinetic profile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the piperazine linker and benzoxazole ring could significantly improve the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate these findings, suggesting potential applications in treating inflammatory diseases.

Another key area of investigation has been the compound's interaction with specific enzymes and receptors. Preliminary data from a 2024 study indicated that 2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one exhibits inhibitory effects on certain kinases implicated in cancer progression. The study employed high-throughput screening and crystallography to elucidate the binding modes, providing a foundation for further drug development efforts.

In addition to its therapeutic potential, recent advancements in the scalable synthesis of this compound have been reported. A team of researchers developed a novel catalytic method that reduces the number of synthetic steps and improves yield, as detailed in a recent issue of Organic Process Research & Development. This methodological innovation is expected to facilitate larger-scale production for preclinical and clinical studies.

Despite these promising developments, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research is exploring the use of prodrug strategies and targeted delivery systems to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are anticipated to accelerate the translation of these findings into viable therapeutic candidates.

In conclusion, 2-(1,2-benzoxazol-3-yl)-1-{4-2-(1H-imidazol-1-yl)ethylpiperazin-1-yl}ethan-1-one represents a promising scaffold for drug discovery, with recent studies highlighting its versatility and potential across multiple therapeutic areas. Continued research is essential to fully realize its clinical applications and overcome existing challenges.

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